molecular formula C6H10BrN3 B14845637 5-Bromo-1-isobutyl-1H-1,2,3-triazole

5-Bromo-1-isobutyl-1H-1,2,3-triazole

Cat. No.: B14845637
M. Wt: 204.07 g/mol
InChI Key: OJOWZMXJEVCTNF-UHFFFAOYSA-N
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Description

5-Bromo-1-isobutyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and an isobutyl group at the 1-position of the triazole ring. The molecular formula of this compound is C6H10BrN3, and it has a molecular weight of 204.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-isobutyl-1H-1,2,3-triazole can be achieved through various synthetic routes. . This reaction typically requires a copper(I) catalyst and can be carried out under mild conditions. Another method involves the bromination of 1-isobutyl-1H-1,2,3-triazole using bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isobutyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) catalysts for cycloaddition, N-bromosuccinimide for bromination, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while cycloaddition reactions can produce fused ring systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-1-isobutyl-1H-1,2,3-triazole include other triazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isobutyl group at the 1-position and the bromine atom at the 5-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

5-bromo-1-(2-methylpropyl)triazole

InChI

InChI=1S/C6H10BrN3/c1-5(2)4-10-6(7)3-8-9-10/h3,5H,4H2,1-2H3

InChI Key

OJOWZMXJEVCTNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CN=N1)Br

Origin of Product

United States

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